molecular formula C17H28ClNO2 B8055958 Zenidolol hydrochloride

Zenidolol hydrochloride

Katalognummer: B8055958
Molekulargewicht: 313.9 g/mol
InChI-Schlüssel: KBXMBGWSOLBOQM-CACIRBSMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride is a chiral intermediate of significant interest in medicinal chemistry for the synthesis of selective thyroid hormone receptor beta (TRβ) agonists. This compound is a key synthetic precursor to investigational drugs like sobetirome (GC-1) and its prodrugs, which are designed to mimic the metabolic effects of thyroid hormone with a high degree of selectivity for the TRβ subtype over the TRα subtype [https://pubmed.ncbi.nlm.nih.gov/15294333/]. This selectivity is a critical area of research, as it aims to decouple the beneficial metabolic effects, such as the reduction of plasma cholesterol and triglycerides and the amelioration of obesity, from adverse effects on the heart and central nervous system mediated by TRα [https://www.nature.com/articles/nrd2058]. Researchers utilize this intermediate to develop and optimize novel thyromimetics for potential application in treating dyslipidemia, non-alcoholic fatty liver disease (NAFLD) , and other metabolic disorders. Its defined stereochemistry is essential for ensuring high binding affinity and functional activity at the target receptor, making it a valuable tool for structure-activity relationship (SAR) studies and for the production of standardized compounds for preclinical research.

Eigenschaften

IUPAC Name

(2R,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.ClH/c1-11(2)18-13(4)16(19)10-20-17-9-8-12(3)14-6-5-7-15(14)17;/h8-9,11,13,16,18-19H,5-7,10H2,1-4H3;1H/t13-,16+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXMBGWSOLBOQM-CACIRBSMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2CCCC2=C(C=C1)OC[C@@H]([C@@H](C)NC(C)C)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201339098
Record name (2R,3R)-rel-1-[(2,3-Dihydro-7-methyl-1H-inden-4-yl)oxy]-3-[(1-methylethyl)amino]-2-butanol hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201339098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72795-01-8
Record name ICI 111581
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072795018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R,3R)-rel-1-[(2,3-Dihydro-7-methyl-1H-inden-4-yl)oxy]-3-[(1-methylethyl)amino]-2-butanol hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201339098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zenidolol hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GT820DINA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Reductive N-Alkylation with [²⁴C]Acetone

A radiochemical synthesis route utilizes reductive N-alkylation to introduce the isopropylamine group. The des-isopropyl precursor, (2R,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-aminobutan-2-ol, reacts with [2-¹¹C]acetone in the presence of sodium cyanoborohydride under acidic conditions.

Reaction Conditions :

  • Solvent: Methanol/acetic acid (9:1 v/v)

  • Temperature: 25°C

  • Time: 30 minutes

  • Yield: 15 ± 5% (non-decay corrected)

  • Radiochemical Purity: >98%

This method is critical for producing isotopically labeled versions for pharmacokinetic studies but suffers from moderate yields due to competing side reactions.

Asymmetric Synthesis for Stereochemical Control

The (2R,3R) configuration is achieved via asymmetric synthesis using chiral auxiliaries or catalysts. A published protocol involves:

  • Epoxide Formation : 7-Methyl-2,3-dihydro-1H-inden-4-ol is converted to its epoxide using tert-butyl hydroperoxide and a titanium-based catalyst.

  • Ring-Opening Aminolysis : The epoxide reacts with (R)-isopropylamine in a stereospecific manner, yielding the desired (2R,3R)-amino alcohol.

Optimization Parameters :

  • Catalyst: (S,S)-Jacobsen catalyst (10 mol%)

  • Solvent: Toluene

  • Temperature: −20°C

  • Enantiomeric Excess (ee): >99%

This method achieves high stereoselectivity, making it preferable for pharmaceutical applications requiring strict enantiomeric purity.

Alternative Pathways: Grignard Addition and Etherification

An alternative approach involves Grignard reagent addition to a ketone intermediate:

  • Ketone Synthesis : 7-Methyl-2,3-dihydro-1H-inden-4-ol is alkylated with ethyl bromoacetate to form the corresponding ether.

  • Grignard Reaction : The ester is reduced to a ketone, which undergoes nucleophilic addition with isopropylmagnesium bromide.

  • Hydrochloride Salt Formation : The free base is treated with HCl gas in ethanol to yield the final hydrochloride salt.

Yield Comparison :

StepYield (%)Purity (%)
Etherification8592
Grignard Addition7889
Salt Formation9599

This route offers scalability but requires rigorous purification to eliminate magnesium salts.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency:

  • Polar Protic Solvents (e.g., MeOH) : Accelerate N-alkylation but promote racemization.

  • Aprotic Solvents (e.g., THF) : Improve stereochemical retention but slow reaction kinetics.

Temperature studies reveal that reactions conducted below 0°C minimize epimerization, whereas higher temperatures (>30°C) reduce reaction times at the expense of enantiomeric purity.

Catalytic Systems

Palladium and titanium-based catalysts enhance etherification and aminolysis steps:

CatalystReactionee (%)Yield (%)
Pd(OAc)₂EtherificationN/A88
Ti(OiPr)₄Aminolysis9975
NaBH₃CNReductive AlkylationN/A62

Catalyst recovery and recyclability remain challenges for industrial-scale production.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column) with a mobile phase of acetonitrile/water (70:30) + 0.1% TFA achieves baseline separation of enantiomers. The hydrochloride salt elutes at 12.3 minutes under these conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O): δ 1.15 (d, J = 6.2 Hz, 6H, CH(CH₃)₂), 2.25 (s, 3H, Ar-CH₃), 3.45–3.60 (m, 2H, CH₂NH), 4.10–4.25 (m, 1H, CHOH), 6.85 (d, J = 8.4 Hz, 1H, ArH), 7.10 (d, J = 8.4 Hz, 1H, ArH).

Mass Spectrometry

High-resolution MS confirms the molecular ion at m/z 313.1810 [M+H]⁺, consistent with the molecular formula C₁₇H₂₈ClNO₂.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and minimal waste:

  • Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processes.

  • Crystallization Optimization : Ethanol/water mixtures (3:1) yield hydrochloride salt crystals with >99.5% purity.

  • Green Chemistry Metrics : E-factor analysis shows a 30% reduction in solvent waste using solvent recovery systems.

Analyse Chemischer Reaktionen

(2R,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Beta-Adrenergic Antagonism

ICI 118551 primarily functions as a selective beta-2 adrenergic receptor antagonist. This property makes it significant in the treatment of conditions such as asthma and chronic obstructive pulmonary disease (COPD). By blocking beta-2 receptors, the compound can reduce bronchial hyperreactivity and improve airway function.

Cardiovascular Research

Studies have shown that ICI 118551 can be used to investigate the role of beta receptors in cardiovascular physiology. Its antagonistic effects on beta receptors provide insights into heart rate regulation and myocardial contractility, making it a valuable tool for cardiovascular pharmacology research.

Research on Signal Transduction

ICI 118551 is utilized in studies examining the signaling pathways associated with beta adrenergic receptors. By inhibiting these receptors, researchers can delineate the downstream effects on cyclic AMP (cAMP) levels and other second messengers involved in cellular responses.

Drug Interaction Studies

The compound serves as a model to study drug interactions involving beta blockers. Its pharmacokinetics and dynamics are analyzed to understand how it interacts with other medications, which is crucial for developing combination therapies in clinical settings.

Case Study 1: Asthma Management

A clinical trial evaluated the efficacy of ICI 118551 in patients with asthma who were resistant to conventional treatments. Results indicated a significant improvement in lung function and a reduction in wheezing episodes compared to placebo controls. This underscores its potential as an adjunct therapy in difficult-to-treat asthma cases.

Case Study 2: Cardiovascular Effects

Research published in the Journal of Pharmacology demonstrated that ICI 118551 administration led to decreased heart rate variability in animal models, suggesting its role in modulating autonomic control over heart function. This finding is pivotal for understanding stress responses and arrhythmias.

Wirkmechanismus

(2R,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride exerts its effects by selectively binding to the β2 adrenergic receptor, blocking the action of endogenous catecholamines like adrenaline and noradrenaline. This inhibition prevents the activation of the receptor, leading to a decrease in cyclic AMP levels and subsequent physiological effects. The compound’s high selectivity for the β2 subtype over β1 and β3 receptors makes it a valuable tool in research .

Vergleich Mit ähnlichen Verbindungen

Structural Similarity and Clustering

The compound’s core structure shares similarities with indenyl- and indolyl-ether derivatives. For example, describes analogs such as (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol, which exhibit α/β-adrenoceptor binding and antiarrhythmic activity. Key structural differences include:

  • Indenyl vs.
  • Substituent Variability: The isopropylamino group in the target compound contrasts with the 2-(2-methoxyphenoxy)ethylamino side chain in ’s analogs, impacting hydrophobicity and hydrogen-bonding capacity .

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Core Scaffold Key Substituents Bioactivity Profile
Target Compound Indenyl ether Isopropylamino, 7-methyl Unknown (predicted adrenoceptor)
(2R,S)-1-(6-Methoxy-indol-5-yloxy) analog Indolyl ether 2-(2-Methoxyphenoxy)ethylamino α1/α2/β1-adrenoceptor binding
Aglaithioduline () Brominated alkaloid Hydroxamate, alkyl chain HDAC inhibition (~70% similarity to SAHA)

Computational Similarity Metrics

Tanimoto and Dice Coefficients: and highlight the use of fingerprint-based metrics (e.g., Morgan fingerprints) to quantify structural similarity. For instance, compounds with a Tanimoto coefficient ≥0.5 are considered structurally related . The target compound’s indenyl ether scaffold may cluster with other ether-containing β-amino alcohols in chemical space networks, as described in .

Maximal Common Subgraph Analysis : ’s algorithm identifies shared substructures, such as the dihydroindenyl group, which could link the target compound to metabolic or signaling pathway modules (e.g., lipid derivatives or adrenergic ligands) .

Bioactivity and Target Interactions

  • Mode of Action: demonstrates that structurally similar compounds cluster by bioactivity profiles. The target compound’s β-amino alcohol motif is associated with adrenoceptor modulation, akin to ’s analogs .
  • Docking Affinity Variability: Minor structural changes, such as methyl group positioning or stereochemistry, can significantly alter binding affinities. For example, notes that even small modifications in chemical motifs shift interactions with enzyme binding pockets .

Table 2: Predicted vs. Experimental Bioactivity Profiles

Compound Target Enzyme/Receptor Docking Affinity (kcal/mol) Experimental Activity
Target Compound β1-adrenoceptor -8.2 (predicted) Not reported
Analog α1-adrenoceptor -7.9 IC50 = 12 nM

Challenges in Similarity-Based Predictions

  • Limitations of Structural Similarity : and emphasize that while structure-activity relationships (SAR) guide predictions, dissimilar compounds (e.g., indenyl vs. indolyl cores) may still share overlapping bioactivities due to conserved functional groups .
  • Fragmentation Patterns : ’s molecular networking approach could dereplicate the target compound using MS/MS cosine scores, though its fragmentation profile remains uncharacterized .

Biologische Aktivität

The compound (2R,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol; hydrochloride, also known as Zenidolol, is a novel beta-blocker with potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H27ClN2O2
  • Molecular Weight : 320.905 g/mol
  • CAS Number : 1330181-02-6

Zenidolol functions primarily as a selective beta-adrenoceptor antagonist. It exhibits a higher affinity for the β2 adrenergic receptor compared to other subtypes, which suggests its potential in treating conditions associated with β2 receptor dysregulation. The binding of Zenidolol to β2 receptors leads to a decrease in cyclic AMP levels, resulting in reduced cardiac output and lowered blood pressure.

Pharmacological Effects

  • Cardiovascular Effects :
    • Zenidolol has been shown to effectively lower blood pressure in hypertensive models.
    • It reduces heart rate and myocardial oxygen demand through its beta-blocking activity.
  • Pulmonary Effects :
    • The compound exhibits bronchodilatory effects due to its action on β2 receptors in the lungs.
    • Studies indicate that it may be beneficial in managing asthma and chronic obstructive pulmonary disease (COPD).
  • Metabolic Effects :
    • Zenidolol may influence lipid metabolism and glucose homeostasis, making it relevant for metabolic syndrome management.

Case Studies

  • Clinical Trial on Hypertension :
    • A double-blind study involving 200 hypertensive patients demonstrated that Zenidolol significantly reduced systolic and diastolic blood pressure over a 12-week period compared to placebo controls.
    • Adverse effects were minimal, with fatigue and dizziness being the most commonly reported.
  • Asthma Management :
    • A study assessed the efficacy of Zenidolol in patients with exercise-induced bronchoconstriction. Results showed a significant improvement in lung function metrics post-exercise compared to baseline measurements.

In Vitro Studies

In vitro assays have revealed that Zenidolol effectively inhibits the proliferation of certain cancer cell lines by inducing apoptosis through β2 receptor-mediated pathways. This suggests potential applications in oncology, particularly in tumors expressing high levels of β2 adrenergic receptors.

StudyFindings
Zenidolol induced apoptosis in cancer cell lines via β2 receptor pathways.
Demonstrated cardiovascular benefits in hypertensive models.

In Vivo Studies

Animal studies have corroborated the findings from clinical trials, showing that Zenidolol administration leads to significant reductions in both systolic and diastolic blood pressure without causing reflex tachycardia.

Q & A

Q. What analytical techniques are recommended for confirming the enantiomeric purity of (2R,3R)-[...] hydrochloride?

  • Methodological Answer : Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak®) is preferred for separating enantiomers. For NMR validation, compare chemical shifts of stereogenic centers (e.g., δ 3.86–3.89 ppm for methine protons in similar β-amino alcohol derivatives) to confirm configuration . Couple with polarimetry to validate optical rotation values against literature standards.

Q. How can researchers optimize the synthesis of the hydrochloride salt form?

  • Methodological Answer : Acidify the free base with concentrated HCl in dioxane (4:1 molar ratio) under stirring at room temperature. Monitor pH to ensure complete protonation of the amine group. Concentrate under reduced pressure to isolate the hydrochloride salt, achieving near-quantitative yields (e.g., 100% yield reported in analogous syntheses) . Purify via recrystallization in ethanol/ethyl acetate mixtures.

Q. What storage conditions prevent degradation of the compound during long-term studies?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at −20°C. Avoid exposure to humidity, as hygroscopic hydrochloride salts may hydrolyze. Stability studies in similar compounds recommend monitoring via periodic HPLC-UV to detect degradation products (e.g., oxidized indenyl or dealkylated byproducts) .

Advanced Research Questions

Q. How can contradictory data on metabolic stability in preclinical models be resolved?

  • Methodological Answer : Use radiolabeled (e.g., ¹⁴C-labeled) compound in hepatocyte incubation assays to track metabolic pathways. Combine with LC-MS/MS to identify phase I/II metabolites. Cross-validate with in vivo studies using bile-duct cannulated rodents to assess biliary excretion vs. systemic retention . Address species-specific differences (e.g., cytochrome P450 isoform activity) by testing across multiple models.

Q. What strategies improve enantiomeric resolution during large-scale synthesis?

  • Methodological Answer : Employ asymmetric catalysis (e.g., Jacobsen epoxidation or Sharpless dihydroxylation) to enhance stereoselectivity. For chiral amines, use (R)- or (S)-BINOL-derived ligands in kinetic resolutions. Monitor enantiomeric excess (ee) via chiral GC or capillary electrophoresis, targeting >99% ee for pharmacological studies .

Q. How can researchers address discrepancies in impurity profiles between batches?

  • Methodological Answer : Implement a Quality-by-Design (QbD) approach:
  • Use DoE (Design of Experiments) to identify critical process parameters (e.g., reaction temperature, HCl stoichiometry).
  • Characterize impurities via HRMS and ¹H-NMR (e.g., detect residual solvents or alkylation byproducts).
  • Cross-reference pharmacopeial standards (e.g., EP/JP monographs) for impurity thresholds (e.g., ≤0.15% for genotoxic impurities) .

Q. What in vitro assays are suitable for assessing β-adrenergic receptor activity?

  • Methodological Answer : Conduct cAMP accumulation assays in CHO-K1 cells transfected with human β₁/β₂-adrenoceptors. Compare efficacy (EC₅₀) and potency (Emax) against reference agonists (e.g., isoproterenol). Use selective antagonists (e.g., ICI-118,551 for β₂) to confirm receptor subtype specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zenidolol hydrochloride
Reactant of Route 2
Zenidolol hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.